molecular formula C20H24FN3O B7629052 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide

Cat. No. B7629052
M. Wt: 341.4 g/mol
InChI Key: ONQPGBBPNXNNGN-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide, also known as FMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMPA is a piperazine derivative, which makes it structurally similar to many other drugs that are used to treat various medical conditions.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide has been shown to have an affinity for the serotonin transporter and the dopamine D2 receptor, which suggests that it may modulate the levels of these neurotransmitters in the brain. In addition, 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide has been shown to have an affinity for the alpha-1 adrenergic receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide has been shown to increase the levels of serotonin and dopamine in the brain, which suggests that it may modulate the activity of these neurotransmitter systems. In addition, 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide has been shown to have anxiolytic effects, which may be related to its affinity for the alpha-1 adrenergic receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide for lab experiments is its high purity and high yield synthesis method, which makes it suitable for large-scale production. In addition, 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research.
One of the limitations of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide for lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings. In addition, the mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide is not fully understood, which may make it difficult to interpret the results of certain experiments.

Future Directions

There are several future directions for research on 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide. One area of research is the development of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide derivatives that may have improved therapeutic properties. For example, derivatives that have increased affinity for specific neurotransmitter receptors may be developed for the treatment of specific medical conditions.
Another area of research is the investigation of the long-term effects of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide use. Although 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide has been shown to have promising therapeutic applications, the long-term effects of its use are not fully understood. Further research is needed to determine the safety and efficacy of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide for long-term use.
Conclusion
In conclusion, 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide has been optimized to yield high purity and high yield, making it suitable for large-scale production. 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide has been extensively studied for its potential use as an antidepressant and antipsychotic drug, and it has been shown to have an affinity for the serotonin transporter, dopamine D2 receptor, and alpha-1 adrenergic receptor. Further research is needed to fully understand the mechanism of action and long-term effects of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide use, but it has promising future directions for research.

Synthesis Methods

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide involves a series of chemical reactions that can be performed in a laboratory setting. The starting material for the synthesis is 4-fluorobenzyl chloride, which is reacted with piperazine to form 4-(4-fluorophenyl)piperazine. This intermediate is then reacted with 2-methylbenzylamine to form the final product, 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide. The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide has been optimized to yield high purity and high yield, making it suitable for large-scale production.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its use as an antidepressant. 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide has been shown to have a high affinity for the serotonin transporter, which is a target for many antidepressant drugs. In addition, 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide has been shown to have anxiolytic effects, which makes it a promising candidate for the treatment of anxiety disorders.
Another area of research for 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide is its potential use as an antipsychotic drug. 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide has been shown to have an affinity for the dopamine D2 receptor, which is a target for many antipsychotic drugs. In addition, 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide has been shown to have a low propensity for causing extrapyramidal side effects, which are a common side effect of many antipsychotic drugs.

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-16-4-2-3-5-17(16)14-22-20(25)15-23-10-12-24(13-11-23)19-8-6-18(21)7-9-19/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQPGBBPNXNNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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